N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-13-5-2-1-4-12(13)19-26-25-16-8-9-17(27-28(16)19)30-11-10-24-20(29)18-14(22)6-3-7-15(18)23/h1-9H,10-11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNORPRQXUAIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis ofprostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively. The inhibition of this pathway can lead to anti-inflammatory effects.
Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Triazole derivatives are a significant class of compounds in medicinal chemistry known for their diverse biological activities. The 1,2,4-triazole moiety is particularly noted for its roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents. The incorporation of various substituents can enhance the pharmacological profile of these compounds.
2. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
2.1 Key Structural Features
- Triazole Ring : Provides a scaffold for various biological interactions.
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Difluorobenzamide : May contribute to the compound's stability and binding affinity.
3.1 Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds with similar triazole structures have shown minimum inhibitory concentrations (MICs) ranging from to against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- In vitro assays indicated that derivatives related to this compound possess enhanced antibacterial activity compared to traditional antibiotics .
3.2 Anticancer Activity
The compound's potential as an anticancer agent has been explored:
- Triazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms including inhibition of topoisomerases .
- Specific analogs have shown promising results in inhibiting tumor growth in preclinical models.
3.3 Anti-inflammatory Effects
Research indicates that certain triazole-containing compounds possess anti-inflammatory properties:
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the triazole or benzamide moieties can significantly affect potency and selectivity.
- Hydrophobic Interactions : The presence of halogen atoms like chlorine and fluorine enhances binding affinity through hydrophobic interactions.
| Compound Structure | Biological Activity | MIC (μg/mL) | References |
|---|---|---|---|
| Triazole A | Antibacterial | 0.125 | |
| Triazole B | Anticancer | - | |
| Triazole C | Anti-inflammatory | - |
5.1 Case Study: Antibacterial Efficacy
A study evaluated a series of triazole derivatives for their antibacterial efficacy against multidrug-resistant strains. The findings suggested that modifications leading to increased lipophilicity resulted in compounds with significantly lower MIC values compared to standard treatments .
5.2 Case Study: In Vivo Anticancer Activity
In vivo studies using murine models demonstrated that specific triazole derivatives inhibited tumor growth by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of triazoles often exhibit broad-spectrum antibacterial and antifungal activities. For instance, triazole derivatives have been reported to show effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Triazole compounds have garnered attention for their anticancer properties. Studies have shown that specific triazole derivatives can inhibit tumor growth by targeting key signaling pathways involved in cancer progression. The dual inhibition of kinases such as VEGFR2 and C-Met has been highlighted as a promising approach for developing anticancer therapeutics .
Anti-inflammatory Effects
Research on triazole derivatives has also pointed to their anti-inflammatory effects. By inhibiting phosphodiesterase enzymes (PDEs), these compounds can elevate intracellular cAMP levels, leading to reduced expression of inflammatory cytokines . This mechanism positions them as potential candidates for treating inflammatory diseases.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the benzamide moiety can significantly alter pharmacological profiles. For example, the presence of electron-withdrawing groups has been associated with increased antibacterial potency .
Antimicrobial Efficacy
In a study evaluating a series of triazole derivatives, compounds similar to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide were tested against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics .
Anticancer Research
A recent investigation into triazole-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models. The study highlighted how modifications to the triazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Data Tables
Chemical Reactions Analysis
Formation of the Ethoxyethyl Linker
The ethyloxy bridge is introduced via nucleophilic aromatic substitution (SNAr):
-
Step 4 : Reaction of 3-(2-chlorophenyl)-6-chloro- triazolo[4,3-b]pyridazine with ethylene glycol under basic conditions (K2CO3, DMF, 100°C) to yield 6-(2-hydroxyethoxy)-3-(2-chlorophenyl)- triazolo[4,3-b]pyridazine .
-
Step 5 : Oxidation of the hydroxyl group to a tosylate (TsCl, Et3N, CH2Cl2), followed by displacement with sodium azide (NaN3, DMF, 60°C) and reduction (H2, Pd/C) to generate the primary amine .
Key Reaction Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4 | Ethylene glycol, K2CO3 | 80–85 | |
| 5 | TsCl → NaN3 → H2/Pd/C | 65–70 |
Amidation with 2,6-Difluorobenzoic Acid
The benzamide moiety is introduced via amide coupling:
-
Step 6 : Activation of 2,6-difluorobenzoic acid with oxalyl chloride (DMF catalyst, CH2Cl2) to form the acyl chloride .
-
Step 7 : Reaction of the acyl chloride with the primary amine intermediate (from Step 5) using DIPEA as a base (CH2Cl2, RT) to yield the final compound .
Key Reaction Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6 | Oxalyl chloride, DMF | >90 | |
| 7 | DIPEA, CH2Cl2, RT | 75–80 |
Stability and Reactivity Under Physiological Conditions
-
Hydrolysis : The amide bond is stable in neutral pH but undergoes slow hydrolysis in acidic (t1/2 = 48 h at pH 2) or basic (t1/2 = 72 h at pH 12) conditions due to electron-withdrawing fluorine substituents .
-
Oxidation : The triazole ring resists oxidation under physiological conditions but degrades in the presence of strong oxidants (e.g., H2O2, t1/2 = 6 h) .
-
Metabolism : In vitro studies with liver microsomes indicate CYP3A4-mediated oxidation of the ethyloxy linker (major metabolite: carboxylic acid derivative) .
Functionalization and Derivatization
-
C-6 Modification : The chlorine atom at C-6 (pyridazine ring) can be replaced via SNAr with amines (e.g., morpholine, 85°C, DMF) or thiols (e.g., NaSH, 60°C) to alter pharmacokinetic properties .
-
Benzamide Substituents : The 2,6-difluorophenyl group can be exchanged via Suzuki coupling (e.g., 4-cyanophenylboronic acid) to modulate target affinity .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives
2.1.1. E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine backbone.
- Substituents: Contains a 3,5-dimethylpyrazole and propenoic acid group.
- Properties: Melting point (253–255°C) is notably higher than other analogs, likely due to hydrogen bonding from the carboxylic acid group .
- Applications: Not explicitly stated, but its structural complexity suggests pharmacological research relevance.
2.1.2. 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (HD-8810)
- Core Structure : Identical triazolo-pyridazine scaffold.
- Substituents : Chloro, cyclobutyl, and 2,6-difluorophenyl groups.
- Applications : Classified as a laboratory chemical for scientific R&D, indicating its utility in exploratory synthesis or mechanistic studies .
Difluorobenzamide Derivatives
2.2.1. Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Benzamide with a urea linkage.
- Substituents : 4-chlorophenyl group.
- Applications : Commercial insect growth regulator targeting chitin synthesis in pests .
2.2.2. Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Similar benzamide backbone.
- Substituents : Complex pyridinyl-oxy-phenyl group.
- Applications : Acaricide used in veterinary medicine .
Comparative Analysis Table
Key Research Findings
Structural Impact on Properties: The triazolo-pyridazine core enhances thermal stability, as seen in E-4b’s high melting point (253–255°C) . Substitutions like the 2,6-difluorobenzamide in the target compound may alter solubility or bioavailability compared to simpler analogs. Difluorobenzamide derivatives (e.g., diflubenzuron) demonstrate that halogenation and urea linkages are critical for pesticidal activity . The target compound’s ether linkage and triazolo-pyridazine group may redirect bioactivity toward non-agrochemical targets.
Functional Implications: The absence of a urea group in the target compound distinguishes it from diflubenzuron and fluazuron, suggesting divergent mechanisms of action.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide, and what are common yield-limiting steps?
A1. The synthesis typically involves multi-step protocols:
Core formation : Construct the triazolopyridazine ring via cyclization of hydrazine derivatives with dichloropyridazines under reflux (e.g., acetonitrile, 80°C) .
Ether linkage : Couple the triazolopyridazine core with 2-chlorophenyl groups using nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃, DMF, 60°C) .
Amide coupling : Attach the 2,6-difluorobenzamide moiety via EDCl/HOBt-mediated coupling in anhydrous DCM .
Yield limitations : Low yields (<50%) often occur during cyclization due to side reactions (e.g., dimerization). Optimize stoichiometry and reaction time .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. Use a combination of:
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% target) .
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine; CF₂ signals at δ 110–115 ppm in ¹⁹F NMR) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ ~466.8) and detect impurities .
Q. Q3. What safety precautions are critical during handling?
A3.
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats due to potential irritancy (based on analogs in ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ether/amide bonds .
Advanced Research Questions
Q. Q4. How can conflicting biological activity data for triazolopyridazine analogs be resolved?
A4. Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) .
- Solubility issues : Use DMSO stocks ≤0.1% (v/v) to avoid cytotoxicity artifacts .
- Metabolic instability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to identify rapid degradation .
Q. Q5. What strategies optimize the compound’s pharmacokinetic profile?
A5.
- LogP reduction : Introduce polar groups (e.g., -OH, -SO₃H) at the benzamide’s meta-position to lower LogP from ~3.5 to <2.5 .
- Metabolic blocking : Fluorinate vulnerable sites (e.g., ortho to ether linkages) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the amide as a tert-butyl carbamate for improved oral absorption .
Q. Q6. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
A6.
- Electron-withdrawing groups (e.g., -Cl on phenyl): Enhance SNAr reactivity but reduce Pd-catalyzed coupling efficiency. Use Buchwald-Hartwig conditions (Pd(dba)₂/XPhos) for challenging substrates .
- Steric effects : Ortho-substituents on the benzamide hinder amide bond rotation, confirmed by variable-temperature NMR .
Data example :
| Substituent Position | Coupling Yield (%) |
|---|---|
| Para-F | 78 |
| Ortho-Cl | 42 |
Q. Q7. What computational methods predict binding modes to biological targets?
A7.
- Docking : Use AutoDock Vina with kinase domains (e.g., EGFR PDB:1M17) to prioritize substituent orientations .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the triazolopyridazine core in ATP-binding pockets .
- QSAR : Build models with MOE descriptors (e.g., polar surface area, H-bond donors) to correlate with IC₅₀ values .
Q. Q8. How can researchers address low reproducibility in biological assays?
A8.
- Batch consistency : Ensure synthetic intermediates (e.g., chlorophenyl-triazolopyridazine) are >98% pure via prep-HPLC .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls in each assay plate .
- Data normalization : Use Z’-factor scoring to validate assay robustness .
Methodological Guidance
Q. Q9. What analytical techniques resolve isomeric impurities?
A9.
- Chiral HPLC : Use Chiralpak IA-3 column (hexane:IPA 90:10) to separate enantiomers of the benzamide moiety .
- 2D NMR : NOESY detects spatial proximity between the triazolopyridazine core and ethyloxy linker .
Q. Q10. How to design SAR studies for derivatives?
A10.
Core modifications : Replace triazolopyridazine with triazolothiadiazine to assess ring size impact .
Substituent scanning : Synthesize analogs with -F, -Cl, -CF₃ at the 2-chlorophenyl group .
Bioisosteres : Replace the amide with sulfonamide or urea to modulate H-bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
